7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
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Overview
Description
7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[4,5-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved may include cell cycle regulation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,3-triazolo[4,5-d]pyrimidine derivatives
Uniqueness
7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazolo[4,5-d]pyrimidine core with the piperazine and 4-methylphenyl groups enhances its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
3-(4-methylphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7.ClH/c1-11-2-4-12(5-3-11)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21;/h2-5,10,16H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYBRRYBGBISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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